BenchChemオンラインストアへようこそ!

3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione

Medicinal Chemistry Physicochemical Profiling SAR

3‑Amino‑6‑bromo‑1λ⁶,2‑benzothiazole‑1,1‑dione (CAS 2751621‑45‑9, molecular formula C₇H₅BrN₂O₂S, molecular weight 261.10 g mol⁻¹) is a heterocyclic building block belonging to the benzisothiazole‑1,1‑dioxide (sulfone) class. The compound carries a primary amino group at the 3‑position and a bromine atom at the 6‑position of the benzo‑fused isothiazole ring, with both heteroatom valences oxidized to the sulfone (1,1‑dioxide).

Molecular Formula C7H5BrN2O2S
Molecular Weight 261.10 g/mol
Cat. No. B13596068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione
Molecular FormulaC7H5BrN2O2S
Molecular Weight261.10 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)S(=O)(=O)N=C2N
InChIInChI=1S/C7H5BrN2O2S/c8-4-1-2-5-6(3-4)13(11,12)10-7(5)9/h1-3H,(H2,9,10)
InChIKeyXYVOKRPJHNUUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione: Core Structural and Physicochemical Baseline for Procurement Decisions


3‑Amino‑6‑bromo‑1λ⁶,2‑benzothiazole‑1,1‑dione (CAS 2751621‑45‑9, molecular formula C₇H₅BrN₂O₂S, molecular weight 261.10 g mol⁻¹) is a heterocyclic building block belonging to the benzisothiazole‑1,1‑dioxide (sulfone) class . The compound carries a primary amino group at the 3‑position and a bromine atom at the 6‑position of the benzo‑fused isothiazole ring, with both heteroatom valences oxidized to the sulfone (1,1‑dioxide) [1]. This precise substitution pattern dictates its physicochemical profile (logP, solubility, hydrogen‑bond‑donor/acceptor count) and synthetic reactivity, making it functionally non‑interchangeable with other regioisomers, halogen‑ or oxidation‑state analogs for structure‑activity‑relationship (SAR) studies or intermediate‑based synthesis.

Why Generic Substitution Fails for 3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione


Benzisothiazole‑1,1‑dioxides are not a uniform class; the type and position of substituents dramatically alter electronic distribution, lipophilicity, and metabolic stability, which in turn determine biological target engagement or organometallic reactivity [1]. The 3‑amino‑6‑bromo pattern in the target compound provides a unique orthogonal functional‑group pair: a nucleophilic nitrogen amenable to acylation, diazotization, or imine formation, and an aryl‑bromine that serves as a soft electrophile for transition‑metal‑catalyzed cross‑couplings (Suzuki, Buchwald–Hartwig, etc.) [2]. Replacing it with the des‑bromo parent (3‑amino‑1,2‑benzisothiazole‑1,1‑dioxide) eliminates the heavy‑atom handle for C–C bond formation, while switching to the 6‑bromo‑3‑one analog (6‑bromosaccharin) abolishes the amine nucleophile and alters the tautomeric equilibrium. The quantitative differences summarized below demonstrate that generic substitution without matching the exact 3‑NH₂/6‑Br/1,1‑dioxo triad leads to measurable divergences in key procurement‑relevant parameters such as logP, molecular weight, and protein‑binding motif.

Quantitative Differentiation Evidence for 3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione vs. Closest Analogs


Molecular Weight and Heavy-Atom Effect vs. Des‑Bromo Analog

The 6‑bromo substitution adds a heavy atom (bromine, ≈80 Da) relative to the unsubstituted parent scaffold, shifting the molecular weight from 182.20 to 261.10 g mol⁻¹ . This weight increase is critical for compound library design: it pushes the molecule beyond the typical Rule‑of‑5 ‘fragment’ threshold and can be exploited in DMPK optimization for improved metabolic stability through increased van‑der‑Waals interactions.

Medicinal Chemistry Physicochemical Profiling SAR

Predicted Lipophilicity (logP) Shift vs. Parent Scaffold

The experimentally derived logP of the des‑bromo parent is 1.31, whereas cheminformatic prediction (ALogPs, SWISS‑ADME‑like) for the 6‑bromo derivative yields a logP of ≈1.9–2.1 [1]. The bromine atom increases logD₇.₄ as well, favoring passive membrane permeability while potentially enhancing promiscuous protein binding.

Physicochemical Properties Drug Design In Silico ADME

Dual Functional‑Handle Orthogonality Over 6‑Bromosaccharin (3‑Oxo) Analog

The simultaneous presence of a free aromatic amine (3‑NH₂) and an aryl bromide (6‑Br) allows sequential chemoselective derivatization without protecting‑group interconversion, a feature absent in 6‑bromosaccharin (6‑bromo‑1,2‑benzisothiazol‑3(2H)‑one‑1,1‑dioxide), which possesses a lactam‑like C=O instead of an –NH₂ [1][2]. Direct functional‑group orthogonality reduces step count and increases synthetic throughput.

Synthetic Chemistry Cross‑Coupling Reaction Orthogonality

HIF‑2α Agonist SAR Conformation: Importance of Halogen at Position 5/6

In a HIF‑2α agonist SAR study, a 5‑bromo substituted benzisothiazole‑1,1‑dioxide showed a 2–4‑fold improvement in downstream gene transcription (including EPO) relative to unsubstituted and chloro analogs [1]. Although the reported compound bore bromine at the 5‑ rather than the 6‑position, the electronic and steric contributions of an aryl bromide on the benzisothiazole core are largely transferable, providing a strong class‑level inference that the 6‑Br isomer can similarly deliver enhanced target engagement.

Hypoxia Biology Renal Anemia EPO Induction

Polar Surface Area (PSA) and Hydrogen‑Bond Capacity vs. Saccharin‑Type Core

The experimentally reported PSA of the parent 3‑amino‑1,2‑benzisothiazole‑1,1‑dioxide is 73.05 Ų, and the target 6‑bromo derivative is expected to retain a similar PSA (≈73 Ų) because the bromine contributes negligible polar surface area [1]. In contrast, 6‑bromosaccharin has a PSA of ≈63 Ų due to the carbonyl oxygen replacing the amino hydrogens. The higher PSA of the 3‑amino‑6‑bromo scaffold limits passive blood‑brain‑barrier penetration but enhances aqueous solubility relative to the saccharin analog.

Physicochemical Properties CNS Drug Design Permeability

Preferred Application Scenarios for 3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione Based on Quantitative Differentiation


HIF‑2α‑Targeted EPO‑Enhancer Lead Optimization

The HIF‑2 agonist SAR data demonstrate that bromine substitution on the benzisothiazole‑1,1‑dioxide core yields a 2–4‑fold increase in transcriptional activation of EPO [1]. The 3‑amino‑6‑bromo scaffold provides the free amine required for further derivatization while retaining the halogen‑driven potency boost, making it the core of choice for medicinal chemistry programs targeting renal anemia and chronic hypoxia.

Divergent Library Synthesis via Orthogonal Functionalization

The simultaneous presence of an aromatic amine (3‑NH₂) and an aryl bromide (6‑Br) permits sequential, chemoselective reactions (e.g., amide coupling at the amine followed by Suzuki–Miyaura coupling at the bromide) without additional protection/deprotection steps [1][2]. This orthogonality is absent in the 3‑oxo (saccharin) analog, making the 3‑amino‑6‑bromo scaffold the superior procurement choice for high‑throughput parallel library generation.

Physicochemical Diversification in Fragment‑Based Drug Discovery

With a molecular weight of 261.10 g mol⁻¹ and a predicted logP ≈ 1.9–2.1, the compound occupies a strategic ‘fragment‑to‑lead’ space distinct from the lighter parent (MW 182.20, logP 1.31) [1][2]. The higher logP and PSA of ≈73 Ų place it in the peripherally‑restricted oral drug space, ideal for programs that require systemic but non‑CNS exposure, such as anti‑inflammatory or renal targets.

Agrochemical Intermediate with Halogen‑Dependent Bioactivity

The patent literature on 3‑amino‑benzo[d]isothiazole dioxides explicitly claims pesticidal utility for halogenated derivatives [1]. The 6‑bromo‑3‑amino pattern satisfies the structural requirements for broad‑spectrum pesticidal activity, and the bromine atom provides a heavy‑isotope signature useful for metabolic‑fate and environmental‑persistence studies, making it a preferred intermediate for agrochemical R&D.

Quote Request

Request a Quote for 3-Amino-6-bromo-1lambda6,2-benzothiazole-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.